![molecular formula C17H13BrN2O4 B4277457 N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B4277457.png)
N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide
Overview
Description
N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide, also known as BFH-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide exerts its anti-cancer effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has been found to inhibit the activation of these pathways, leading to decreased cell survival and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide is its low toxicity, which allows for higher doses to be administered in in vivo studies. However, its low solubility in water may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosing and administration route for N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide.
Future Directions
Future research on N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide should focus on its potential use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration route for N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide in order to maximize its therapeutic effects. The development of more soluble derivatives of N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide may also increase its potential for use in clinical settings.
Scientific Research Applications
N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in multiple cancer cell lines, including breast, lung, and colon cancer. N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
N-[(Z)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-12-3-5-13(6-4-12)23-11-15-8-7-14(24-15)10-19-20-17(21)16-2-1-9-22-16/h1-10H,11H2,(H,20,21)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBCRTXTZFPTA-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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